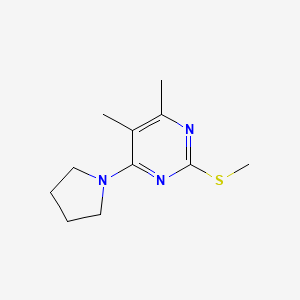![molecular formula C13H21N3S2 B6441617 4-[6-tert-butyl-2-(methylsulfanyl)pyrimidin-4-yl]thiomorpholine CAS No. 2549002-16-4](/img/structure/B6441617.png)
4-[6-tert-butyl-2-(methylsulfanyl)pyrimidin-4-yl]thiomorpholine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[6-tert-butyl-2-(methylsulfanyl)pyrimidin-4-yl]thiomorpholine (also known as 4-TBMSP) is an organic compound with a molecular formula of C10H17N3S. It is a heterocyclic compound that contains a thiomorpholine ring and a pyrimidine ring. 4-TBMSP is an important intermediate in the synthesis of many pharmaceuticals and agrochemicals. It has also been used in the synthesis of a variety of other compounds, including heterocyclic compounds, amines, and alcohols.
Mechanism of Action
4-TBMSP is a heterocyclic compound that contains a thiomorpholine ring and a pyrimidine ring. The thiomorpholine ring acts as a nucleophile and reacts with the electron-rich pyrimidine ring to form a new carbon-carbon bond. This mechanism of action is known as a nucleophilic aromatic substitution reaction.
Biochemical and Physiological Effects
4-TBMSP has not been studied extensively for its biochemical and physiological effects. However, it has been used in the synthesis of pharmaceuticals and agrochemicals and is believed to have some therapeutic properties.
Advantages and Limitations for Lab Experiments
The main advantage of using 4-TBMSP in laboratory experiments is its high reactivity. It can be used in a variety of synthetic reactions, including nucleophilic aromatic substitution reactions, and is relatively easy to handle. The main limitation of using 4-TBMSP is its instability, as it can decompose under certain conditions.
Future Directions
There are many potential future directions for research involving 4-TBMSP. These include further studies on its biochemical and physiological effects, as well as its use in the synthesis of new compounds, such as polymers, dyes, and pigments. Additionally, research should be conducted to develop more efficient and cost-effective synthetic methods for the production of 4-TBMSP. Finally, research should be conducted to determine the optimal conditions for the use of 4-TBMSP in laboratory experiments.
Synthesis Methods
4-TBMSP can be synthesized through the reaction of 4-tert-butyl-2-methylsulfanylbenzaldehyde with ammonium thiocyanate in the presence of a base such as sodium hydroxide. The reaction proceeds through a series of steps to form the desired product. The first step is the condensation of the aldehyde with the ammonium thiocyanate to form an intermediate, which then undergoes a nucleophilic substitution reaction with the base to form the desired compound. The reaction is usually carried out in a solvent such as dichloromethane or toluene.
Scientific Research Applications
4-TBMSP has been used in various scientific research applications, such as the synthesis of heterocyclic compounds, amines, and alcohols. It has also been used in the development of new drugs, as it is a key intermediate in the synthesis of many pharmaceuticals and agrochemicals. It has also been used in the synthesis of a variety of other compounds, including polymers, dyes, and pigments.
properties
IUPAC Name |
4-(6-tert-butyl-2-methylsulfanylpyrimidin-4-yl)thiomorpholine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21N3S2/c1-13(2,3)10-9-11(15-12(14-10)17-4)16-5-7-18-8-6-16/h9H,5-8H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHCNCNVGZZQFSC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=NC(=N1)SC)N2CCSCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21N3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[6-Tert-butyl-2-(methylsulfanyl)pyrimidin-4-yl]thiomorpholine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-{4-[5,6-dimethyl-2-(methylsulfanyl)pyrimidin-4-yl]piperazin-1-yl}pyridine-3-carbonitrile](/img/structure/B6441543.png)
![2-{4-[5,6-dimethyl-2-(methylsulfanyl)pyrimidin-4-yl]piperazin-1-yl}pyridine-4-carbonitrile](/img/structure/B6441545.png)
![3-{4-[3-(methoxymethyl)-1,2,4-thiadiazol-5-yl]-1,4-diazepan-1-yl}-1??,2-benzothiazole-1,1-dione](/img/structure/B6441553.png)
![2-cyclopropyl-4-ethyl-6-[4-(4-methylpyrimidin-2-yl)piperazin-1-yl]pyrimidine](/img/structure/B6441556.png)
![N-[(1-hydroxycyclopentyl)methyl]-4-phenylbutanamide](/img/structure/B6441560.png)
![1-cyclopropyl-4-[(oxan-4-yl)methyl]-1,2,3,4-tetrahydropyrazine-2,3-dione](/img/structure/B6441563.png)
![1-cyclopentyl-4-[(oxolan-3-yl)methyl]-1,2,3,4-tetrahydropyrazine-2,3-dione](/img/structure/B6441571.png)

![3-[4-(pyrimidin-2-yl)-1,4-diazepan-1-yl]-1??,2-benzothiazole-1,1-dione](/img/structure/B6441584.png)
![3-[4-(2-methylpyrimidin-4-yl)-1,4-diazepan-1-yl]-1??,2-benzothiazole-1,1-dione](/img/structure/B6441588.png)
![3-[4-(pyrimidin-4-yl)-1,4-diazepan-1-yl]-1??,2-benzothiazole-1,1-dione](/img/structure/B6441591.png)
![3-{4-[(5-methyl-1,2-oxazol-3-yl)methyl]-1,4-diazepan-1-yl}-1??,2-benzothiazole-1,1-dione](/img/structure/B6441603.png)
![2,6-dimethyl-4-[6-(2-methyl-1H-imidazol-1-yl)pyrimidin-4-yl]morpholine](/img/structure/B6441604.png)
![5-fluoro-2,4-dimethyl-6-[4-(4-methylpyrimidin-2-yl)piperazin-1-yl]pyrimidine](/img/structure/B6441623.png)